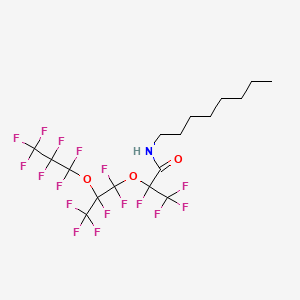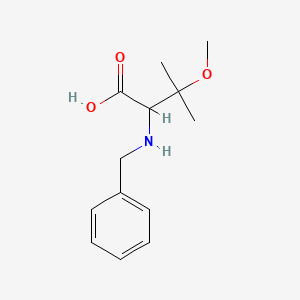![molecular formula C16H20N2O2S B6363185 (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine CAS No. 1253527-81-9](/img/structure/B6363185.png)
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is an organic compound that features both amine and sulfonyl functional groups
Mecanismo De Acción
Target of Action
The primary targets of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine, also known as AEBSF, are serine proteases . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It binds to the active site of these enzymes, preventing them from catalyzing their substrate . This interaction results in the inhibition of the protease’s activity, thereby affecting the biological processes they are involved in .
Biochemical Pathways
By inhibiting serine proteases, AEBSF affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells .
Pharmacokinetics
It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. The impact of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties on its bioavailability remains to be determined.
Result of Action
The molecular and cellular effects of AEBSF’s action depend on the specific serine protease it inhibits. For example, by inhibiting thrombin in the coagulation cascade, it can prevent blood clot formation . Similarly, by inhibiting enzymes in the complement system, it can modulate immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its stability in aqueous solutions is pH-dependent . It remains stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .
Safety and Hazards
Direcciones Futuras
AEBSF has been used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . This approach is not commonly used for commercialized protein production yet, due to the limited understanding of AEBSF degradation pathways and its effect on the active protein .
Análisis Bioquímico
Biochemical Properties
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is known to interact with various enzymes and proteins
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to be a water-soluble, irreversible serine protease inhibitor . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine typically involves the reaction of 2-(benzenesulfonyl)-1-phenylethylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: This compound shares a similar structure but lacks the phenylethyl group.
4-(2-Aminoethyl)benzenesulfonyl fluoride: This compound contains a fluoride group instead of the phenylethyl group.
Uniqueness
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is unique due to the presence of both the benzenesulfonyl and phenylethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propiedades
IUPAC Name |
N'-[2-(benzenesulfonyl)-1-phenylethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-11-12-18-16(14-7-3-1-4-8-14)13-21(19,20)15-9-5-2-6-10-15/h1-10,16,18H,11-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKAGGAUSLWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6363156.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)

![N-(2-{[4-(Benzyloxy)phenyl]methanesulfonyl}-1-phenylethyl)-N-hydroxyformamide](/img/structure/B6363174.png)
![N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363193.png)

![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
